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molecular formula C7H14F3NO2 B8479133 1-Propanamine,N-(2,2-dimethoxyethyl)-3,3,3-trifluoro-

1-Propanamine,N-(2,2-dimethoxyethyl)-3,3,3-trifluoro-

Cat. No. B8479133
M. Wt: 201.19 g/mol
InChI Key: LJSZDESXNJLXCT-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

To a stirred solution of 3,3,3-trifluoropropan-1-amine hydrochloride (0.165 g) in methanol (3 mL) was added 2,2-dimethoxyacetaldehyde (60% in water, 0.17 mL) followed by sodium bicarbonate (0.093 g) and the mixture was stirred at ambient temperature overnight. A slurry of palladium on carbon 10% (50 mg) in methanol (1 mL) was added and the mixture was hydrogenated at 5 bar pressure for 4 hours. The mixture was filtered and concentrated in vacuo. The resulting gummy solid was suspended in DCM (5 mL) and dried over sodium sulphate, filtered and evaporated to give the titled compound as a yellow gum. Yield 0.152 g.
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:8])([F:7])[CH2:4][CH2:5][NH2:6].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH:12]=O.C(=O)(O)[O-].[Na+]>CO.[Pd]>[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][NH:6][CH2:5][CH2:4][C:3]([F:8])([F:7])[F:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.165 g
Type
reactant
Smiles
Cl.FC(CCN)(F)F
Name
Quantity
0.17 mL
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.093 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was hydrogenated at 5 bar pressure for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CNCCC(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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